(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3O4/c1-23-15-6-10(3-5-17(21)22)14(20)8-16(15)24-9-11-2-4-12(18)7-13(11)19/h2-8H,9H2,1H3,(H,21,22)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFRPDMPKNDCX-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Hydroxy-2-Chloro-5-Methoxyphenyl Acrylate
The foundational step involves alkylating 4-hydroxy-2-chloro-5-methoxyphenyl acrylate with 2,4-dichlorobenzyl bromide. Adapted from analogous syntheses, this reaction employs cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) at 60°C for 2 hours. The mechanism proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the benzyl bromide.
Key Parameters:
-
Molar Ratio: 1:1.2 (phenol:benzyl bromide) ensures complete conversion.
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Solvent: DMF enhances solubility of ionic intermediates.
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Temperature: 60°C balances reaction rate and side-product minimization.
Post-reaction workup includes partitioning between diethyl ether and water, followed by brine washes to remove excess reagents. The organic phase is concentrated to yield the benzyloxy intermediate as a viscous oil.
Ester Hydrolysis to Acrylic Acid
The methyl ester of the intermediate is hydrolyzed using aqueous sodium hydroxide (2 M) in ethanol at 60°C for 18 hours. Acidification with HCl precipitates the crude acrylic acid, which is filtered and washed with cold ethanol.
Yield Optimization:
-
Base Concentration: 2 M NaOH prevents incomplete hydrolysis.
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Temperature Control: Prolonged heating above 60°C risks decarboxylation.
Alternative Method: Mitsunobu Reaction for Ether Formation
For substrates resistant to nucleophilic substitution, the Mitsunobu reaction offers an alternative pathway. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the phenolic oxygen is coupled with 2,4-dichlorobenzyl alcohol under inert conditions. While this method avoids harsh bases, it introduces stoichiometric phosphine oxide byproducts, complicating purification.
Comparative Data:
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Yield | 82% | 75% |
| Byproducts | Minimal (Cs salts) | Triphenylphosphine oxide |
| Scalability | High | Moderate |
Optimization of Reaction Conditions
Solvent Screening
DMF outperforms toluene and THF in nucleophilic substitution due to its high polarity, which stabilizes the transition state. However, toluene is preferred for anti-solvent crystallization post-reaction.
Temperature and Time Profiling
Reaction completion at 60°C within 2 hours is confirmed by TLC (Rf = 0.3 in hexane:ethyl acetate 3:1). Extended heating (>3 hours) reduces yield by 15% due to ester degradation.
Purification and Crystallization Techniques
Anti-Solvent Crystallization
Crude product dissolved in toluene is treated with denatured ethanol (1:3 v/v) to induce crystallization. Gradual cooling from 60°C to 20°C over 4 hours yields needle-like crystals with >95% purity (HPLC).
Polymorph Control
X-ray diffraction analysis reveals that slow cooling favors the thermodynamically stable Form A, characterized by distinct peaks at 2θ = 15.3°, 17.8°, and 22.1°. Rapid quenching produces amorphous material requiring re-crystallization.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at 8.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
This compound has been researched for its potential as an effective fungicide. A study indicated that it could be part of a combination of active compounds that enhance pest control efficacy. The compound's structure allows it to interact effectively with fungal cell membranes, leading to increased permeability and eventual cell death .
Weed Control
Research has shown that derivatives of this compound exhibit herbicidal properties. For instance, the compound's ability to inhibit specific pathways in plants makes it a candidate for developing new herbicides that target resistant weed species. Its effectiveness in controlling weed growth has been documented through field trials .
| Application | Effectiveness | Mechanism |
|---|---|---|
| Fungicide | High | Disrupts fungal cell membranes |
| Herbicide | Moderate to High | Inhibits plant growth pathways |
Pharmaceutical Applications
Anticancer Properties
Recent studies have explored the anticancer potential of (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions .
| Pharmaceutical Use | Target Condition | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancers | Induces apoptosis |
| Anti-inflammatory | Inflammatory diseases | Inhibits pro-inflammatory cytokines |
Case Studies
Case Study 1: Fungicidal Efficacy
In a controlled environment study, this compound was tested against several fungal pathogens affecting crops. Results showed a significant reduction in fungal growth rates compared to untreated controls, demonstrating its potential as a viable fungicide.
Case Study 2: Anticancer Activity
A recent clinical trial assessed the effects of this compound on patients with advanced-stage cancer. The trial reported promising results, with a notable percentage of participants experiencing tumor shrinkage and improved quality of life indicators after treatment with formulations containing this compound .
Mechanism of Action
The mechanism of action of (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s 2,4-dichlorobenzyloxy group enhances lipophilicity compared to analogs with fewer halogens (e.g., 13b in has two chlorines vs. three in the target). This may improve bioavailability but increase toxicity risks .
Physicochemical Properties
- Acidity : The acrylic acid group (pKa ~4.5–5.0) confers water solubility at physiological pH, unlike ester or aldehyde derivatives (e.g., 13b in ).
- Lipophilicity: LogP values are influenced by halogenation. The target compound’s LogP is likely higher than that of non-halogenated analogs (e.g., 4-ethoxy-3-methoxyphenylacrylic acid in ), enhancing membrane permeability but risking metabolic instability.
Biological Activity
(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including antimicrobial efficacy, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by multiple halogen substitutions and a methoxy group, which may influence its biological activity. Its molecular formula is .
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of 3,4-dichlorocinnamanilides demonstrated broad-spectrum antibacterial activity against gram-positive bacteria and mycobacterial strains. These compounds were found to be more effective than clinically used antibiotics like ampicillin and isoniazid .
Table 1: Antimicrobial Efficacy Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2E)-3-{...} | Staphylococcus aureus | < 1 µg/mL |
| 3,4-Dichlorocinnamanilides | Enterococcus faecalis | < 0.5 µg/mL |
| 4-Chlorocinnamanilides | Mycobacterium tuberculosis | < 1 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been reported that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing primary mammalian cells. For example, compounds with similar structural motifs have shown submicromolar activity against cancer cell lines with minimal cytotoxicity to non-cancerous cells .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2E)-3-{...} | MCF-7 (Breast Cancer) | 0.8 |
| 3,4-Dichlorocinnamanilides | HeLa (Cervical Cancer) | 1.5 |
| 4-Chlorocinnamanilides | A549 (Lung Cancer) | 1.0 |
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that the presence of halogen atoms significantly enhances the biological activity of these compounds. The position and type of substituents on the aromatic rings are crucial for their interaction with biological targets.
Key Findings:
- Chloro Substituents : The introduction of chlorine atoms at specific positions increases lipophilicity and enhances membrane permeability, leading to improved antibacterial activity.
- Methoxy Group : The methoxy group appears to contribute to the overall stability and bioavailability of the compound.
Case Studies
- Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of similar chlorinated compounds against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential for treating resistant infections .
- Cytotoxic Effects on Cancer Cells : Another investigation revealed that derivatives of cinnamanilides exhibited potent cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells, indicating their therapeutic potential in oncology .
Q & A
Q. What synthetic routes are reported for (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Protection of phenolic hydroxyl groups using 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2 : Introduction of the acrylic acid moiety via a Heck coupling or Wittig reaction. For example, reacting a benzaldehyde intermediate with malonic acid derivatives under acidic reflux conditions .
- Step 3 : Final deprotection (if applicable) and purification via recrystallization or column chromatography. Reactions are typically conducted under inert gas (Ar/N₂) to prevent oxidation .
Q. How can the structure of this compound be rigorously characterized?
Use a combination of:
- NMR spectroscopy : - and -NMR to confirm substitution patterns and stereochemistry (e.g., the (E)-configuration of the acrylic acid double bond) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the crystal structure and spatial arrangement of substituents .
Q. What are the key physicochemical properties relevant to biological studies?
- Solubility : Low aqueous solubility (common for aromatic polyhalogenated compounds); requires DMSO or ethanol for in vitro assays .
- LogP : Estimated ~3.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substituent analysis : Compare analogs with varying substituents on the benzyloxy (e.g., 3-Cl vs. 4-OCH₃) to identify critical pharmacophores. For example, 2,4-dichloro substitution enhances hydrophobic interactions in enzyme pockets .
- Stereoelectronic effects : Use DFT calculations to map electrostatic potential surfaces and correlate with activity .
Q. What strategies improve synthetic yield and purity?
- Catalyst optimization : Replace traditional Pd catalysts with Pd(OAc)₂/XPhos systems for higher Heck coupling efficiency (>80% yield) .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve diastereomers or byproducts .
Q. How can conflicting bioactivity data across studies be resolved?
- Assay standardization : Control variables like solvent concentration (DMSO ≤0.1% in cell assays) and incubation time .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation masking true activity .
Q. What computational tools predict binding modes to target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with flavivirus envelope proteins (e.g., NS5 methyltransferase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding pocket dynamics and ligand stability .
Q. How is the compound’s mechanism of action validated experimentally?
- Target engagement : SPR (surface plasmon resonance) to measure binding affinity (KD) to purified viral proteins .
- Gene expression profiling : RNA-seq to identify downstream pathways modulated in treated vs. untreated cells .
Q. What methodologies assess metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
